molecular formula C10H20N2O4 B13163258 5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid

5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid

Cat. No.: B13163258
M. Wt: 232.28 g/mol
InChI Key: IIGWOIMQIZUZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing for selective chemical transformations. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical reactions, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoic acid is unique due to its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(4-5-11)6-8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

IIGWOIMQIZUZRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)CC(=O)O

Origin of Product

United States

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